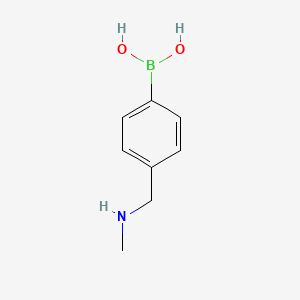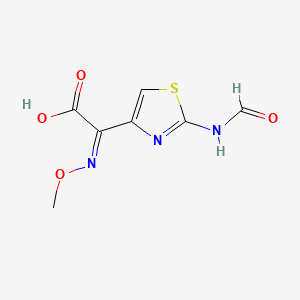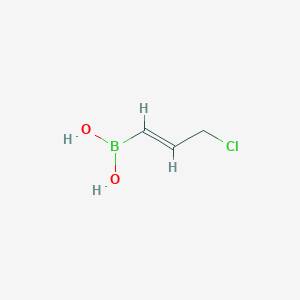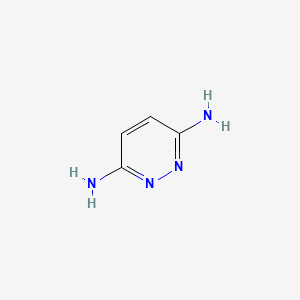
(4-((Methylamino)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-((Methylamino)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H12BNO2 . It is also known as “(4-((Methylamino)methyl)phenyl)boronic acid HCL” and has a molecular weight of 201.46 . The compound is typically available in the form of a white to yellow solid .
Synthesis Analysis
Boronic acids, including “(4-((Methylamino)methyl)phenyl)boronic acid”, can be synthesized using various methods. One common method involves the addition of organometallic reagents to boranes . Another strategy involves the reaction of triarylboranes with a ligand such as a diol or amino alcohol . These synthetic processes are relatively simple and well-known .
Molecular Structure Analysis
The InChI code for “(4-((Methylamino)methyl)phenyl)boronic acid” is InChI=1S/C8H12BNO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methylamino methyl group .
Chemical Reactions Analysis
Boronic acids, including “(4-((Methylamino)methyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in addition reactions with naphthyridine N-oxides and oxyarylation of Heck reaction intermediates .
Physical And Chemical Properties Analysis
“(4-((Methylamino)methyl)phenyl)boronic acid” has a molecular weight of 165.00 g/mol . It has three hydrogen bond donors and three hydrogen bond acceptors . The compound has a topological polar surface area of 52.5 Ų .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling in Organic Chemistry
The Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The compound “(4-((Methylamino)methyl)phenyl)boronic acid” can be used as an organoboron reagent in this process . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Protodeboronation of Pinacol Boronic Esters
Pinacol boronic esters are highly valuable building blocks in organic synthesis. The compound “(4-((Methylamino)methyl)phenyl)boronic acid” can be used in the protodeboronation of these esters . This process involves a radical approach to catalyze the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
Use in Sensing, Protein Manipulation, Therapeutics, Biological Labelling and Separation
Boronic acids, including “(4-((Methylamino)methyl)phenyl)boronic acid”, can be used in various fields such as sensing, protein manipulation, therapeutics, biological labelling and separation .
Preparation of Push-pull Arylvinyldiazine Chromophores
The compound “(4-((Methylamino)methyl)phenyl)boronic acid” can be used in the preparation of push-pull arylvinyldiazine chromophores .
Synthesis of Helical Ortho-phenylene Oligomers
This compound can also be used in the synthesis of helical ortho-phenylene oligomers .
Catalyst for Suzuki-Miyaura Cross-Coupling Reaction
“(4-((Methylamino)methyl)phenyl)boronic acid” can be used as a catalyst in the Suzuki-Miyaura cross-coupling reaction .
Organic Dyes for Dye-Sensitized Solar Cells
This compound can be used in the preparation of organic dyes for dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that work by absorbing sunlight and using it to excite electrons in the dye. The excited electrons are then transferred to the conduction band of the semiconductor, generating electricity .
Catalyst for Alginate-Supported Cation-Pd Nanoparticle Gels
“(4-((Methylamino)methyl)phenyl)boronic acid” can be used as a catalyst in the preparation of alginate-supported cation-Pd nanoparticle gels . These gels have applications in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Bioactive Compounds
Boronic acids, including “(4-((Methylamino)methyl)phenyl)boronic acid”, have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., making them useful as bioactive compounds . These compounds can interact with biological systems and could potentially be used in the development of new drugs .
Cross-Coupling Reactions
In addition to the Suzuki–Miyaura coupling, boronic acids can be used in other types of cross-coupling reactions . These reactions are a powerful tool for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Hydromethylation Sequence
The compound “(4-((Methylamino)methyl)phenyl)boronic acid” can be used in the hydromethylation sequence . This process has been applied to methoxy protected (-)-Δ8-THC and cholesterol .
Formal Total Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation of “(4-((Methylamino)methyl)phenyl)boronic acid” has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Zukünftige Richtungen
Boronic acids, including “(4-((Methylamino)methyl)phenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their unique properties and potential applications . They have shown promise in various areas such as anticancer, antibacterial, and antiviral activity, as well as their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids will be extended in the future to obtain new promising drugs .
Eigenschaften
IUPAC Name |
[4-(methylaminomethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXGMZJQXVDRHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431813 |
Source


|
| Record name | 4-methylaminomethyl-phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((Methylamino)methyl)phenyl)boronic acid | |
CAS RN |
518336-26-0 |
Source


|
| Record name | 4-methylaminomethyl-phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)







